Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate

Kinase inhibitor synthesis GPR119 agonists Regiochemistry

Tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate (CAS 939986-76-2) is a synthetic intermediate belonging to the class of 4-aminopiperidine derivatives. It features a tert-butoxycarbonyl (Boc)-protected piperidine linked via an amino bridge to a 6-chloropyrimidine ring, yielding a molecular weight of 312.79 g/mol and a moderate lipophilicity (XLogP3 = 2.9).

Molecular Formula C14H21ClN4O2
Molecular Weight 312.79 g/mol
CAS No. 939986-76-2
Cat. No. B1322142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate
CAS939986-76-2
Molecular FormulaC14H21ClN4O2
Molecular Weight312.79 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)NC2=CC(=NC=N2)Cl
InChIInChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-6-4-10(5-7-19)18-12-8-11(15)16-9-17-12/h8-10H,4-7H2,1-3H3,(H,16,17,18)
InChIKeyXLZGMUJBIFJFDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate (CAS 939986-76-2): A Boc-Protected Aminopiperidine Intermediate for Kinase-Targeted Synthesis


Tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate (CAS 939986-76-2) is a synthetic intermediate belonging to the class of 4-aminopiperidine derivatives. It features a tert-butoxycarbonyl (Boc)-protected piperidine linked via an amino bridge to a 6-chloropyrimidine ring, yielding a molecular weight of 312.79 g/mol and a moderate lipophilicity (XLogP3 = 2.9) [1]. The compound is widely recognized as a versatile building block in medicinal chemistry for constructing kinase inhibitors and GPCR-targeted libraries, where the chlorine atom serves as a leaving group for nucleophilic aromatic substitution (SNAr) and the Boc group allows orthogonal deprotection under mild acidic conditions .

Why Generic Substitution of CAS 939986-76-2 with Positional Isomers or Des-Chloro Analogs Compromises Synthetic Utility


Simple replacement of tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate with its 3-piperidine isomer (CAS 939986-77-3) alters the spatial orientation of the amine linkage, which can fundamentally change the geometry of downstream inhibitors and disrupt target binding [1]. Similarly, substituting with the des-chloro analog (CAS 1448854-95-2) eliminates the chlorine handle needed for SNAr derivatization, blocking the most common functionalization route. Removing the Boc group (CAS 945896-24-2) strips away orthogonal protection, reducing compatibility with multi-step synthetic sequences. The following quantitative evidence documents how these structural nuances translate into measurable differences in reactivity, purity, cost, and synthetic precedent.

Quantitative Differentiation Evidence: Tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate vs Closest Analogs


Regiochemical Precision: 4-Piperidine Substitution Enables Defined Inhibitor Geometry Compared to 3-Piperidine Isomer

The 4-piperidine substitution positions the chloropyrimidine moiety in a linear orientation relative to the Boc-protected nitrogen, facilitating subsequent N-functionalization without steric clash. The 3-piperidine isomer (CAS 939986-77-3) introduces a kinked geometry that alters the exit vector of the pyrimidine ring, impacting the binding mode of final inhibitors [1]. In the GPR119 agonist series, the 4-substituted intermediate was essential for maintaining potency; the corresponding 3-substituted scaffold reduced agonist activity by over 10-fold in cellular cAMP assays .

Kinase inhibitor synthesis GPR119 agonists Regiochemistry

Chlorine Reactivity: 6-Cl Enables Suzuki Coupling and SNAr Derivatization Not Possible with Des-Chloro Analog

The 6-chlorine atom on the pyrimidine ring acts as a reactive handle for palladium-catalyzed Suzuki coupling and nucleophilic aromatic substitution (SNAr), enabling introduction of diverse aryl, heteroaryl, and amine substituents. The des-chloro analog (tert-butyl 4-(pyrimidin-4-ylamino)piperidine-1-carboxylate, CAS 1448854-95-2) lacks this leaving group and cannot undergo analogous cross-coupling reactions . In a literature-reported Suzuki protocol, tert-butyl (1-(6-chloropyrimidin-4-yl)piperidin-4-yl) carbamate (a closely related compound) reacted with arylboronic acids in water to produce 4,6-disubstituted pyrimidines, demonstrating the synthetic versatility conferred by the 6-chloro substituent [1]. No equivalent reactivity has been demonstrated for the des-chloro derivative, which requires alternative, less convenient functionalization strategies.

Suzuki coupling SNAr Heterocyclic chemistry

Boc Protection Enables Orthogonal Deprotection Strategy Compared to Free Amine Analog

The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen enables selective deprotection with trifluoroacetic acid (TFA) or HCl/dioxane without affecting the chloropyrimidine moiety. The free amine analog 6-chloro-N-(piperidin-4-yl)pyrimidin-4-amine (CAS 945896-24-2) lacks this protection, limiting its compatibility with electrophilic reagents and requiring additional protection steps in multi-step syntheses . In the synthesis of GPR119 agonist compound 27, the Boc group of the 4-piperidine intermediate was precisely deprotected under acidic conditions (TFA in CH₂Cl₂) to liberate the free amine for subsequent oxadiazole installation, with a deprotection yield of approximately 90% . Starting from the des-Boc analog would require re-protection or risk side reactions at the free amine during upstream transformations.

Orthogonal protection Multi-step synthesis Solid-phase synthesis

Commercial Purity and Quality Control: 98% Standard Purity vs 95% for Competing Intermediates

Multiple independent vendors offer tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate at a certified purity of 98% or higher, supported by NMR, HPLC, and GC analysis . In contrast, the 3-piperidine positional isomer (CAS 939986-77-3) is typically offered at 95% purity . The higher purity specification reduces the risk of introducing regioisomeric impurities that propagate through multi-step syntheses and complicate purification of final compounds. While this difference may appear modest, the presence of 5% vs. 2% impurity in an early intermediate can compound to a significant loss in overall yield after five or more synthetic steps (estimated 23% vs. 10% cumulative impurity burden assuming additive propagation).

Purity specification Quality control Batch-to-batch consistency

Literature Precedent: Documented Use as Key Intermediate in Published GPR119 Agonist Optimization Campaign

The target compound is the direct precursor to the key intermediate (compound 5/6) in the synthesis of a novel series of N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine GPR119 agonists, as reported by Kubo et al. (2021) . This series was optimized for GPR119 agonist activity (EC50 = 15 nM in β-arrestin assay; EC50 = 22 nM in cAMP assay) and hERG inhibition liability. The N-trifluoromethyl group introduced at the bridging nitrogen — derived from the target compound after Boc removal and functionalization — improved the hERG profile dramatically compared to non-fluorinated analogs . The corresponding 3-piperidine or des-chloro intermediates have no comparable literature precedent in this GPR119 scaffold. For procurement decisions, this established literature route provides validated synthetic protocols, characterized intermediates, and demonstrated downstream success, reducing risk and development time.

GPR119 agonists hERG safety Diabetes drug discovery

Optimal Research and Procurement Application Scenarios for Tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate (CAS 939986-76-2)


Synthesis of GPR119 Agonists with Improved hERG Safety Profile

This intermediate is the optimal starting material for constructing the N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine scaffold, which Kubo et al. (2021) demonstrated delivers potent GPR119 agonism (EC50 = 15–22 nM in cellular assays) with markedly reduced hERG inhibition compared to non-fluorinated analogs . The Boc group is cleanly removed (∼90% yield) to liberate the piperidine amine for oxadiazole installation, while the 6-chloro substituent enables SNAr coupling with 5-(methylsulfonyl)indoline to assemble the full agonist framework. Procurement of this specific intermediate is essential for reproducibility of the published route.

Kinase Inhibitor Library Synthesis via Suzuki Coupling on the 6-Chloropyrimidine Handle

The chlorine atom at the 6-position of the pyrimidine ring serves as a versatile leaving group for palladium-catalyzed Suzuki coupling with arylboronic acids, enabling rapid diversification into 4,6-disubstituted pyrimidine libraries [1]. This reactivity is absent in the des-chloro analog (CAS 1448854-95-2), making the target compound the preferred building block for parallel synthesis of kinase inhibitor candidates. The Boc protection remains stable under Suzuki conditions, allowing sequential functionalization of the pyrimidine ring followed by deprotection and further derivatization of the piperidine nitrogen.

Multi-Step Orthogonal Synthesis Requiring Selective Amine Protection

For complex medicinal chemistry campaigns requiring orthogonal protection strategies, the Boc group on the piperidine nitrogen provides selective deprotection under mild acidic conditions (TFA/CH₂Cl₂ or HCl/dioxane) without affecting the chloropyrimidine or newly introduced substituents . This is critical when the synthetic sequence demands late-stage unmasking of the piperidine amine for amide bond formation, sulfonamide coupling, or oxadiazole cyclization. The des-Boc analog (CAS 945896-24-2) would require an additional protection step, adding 1–2 days to each reaction cycle.

High-Purity Intermediate Procurement for GMP-Readable API Synthesis Routes

With a commercial purity specification of 98% (HPLC/NMR verified) from multiple independent suppliers , this intermediate is suitable for process chemistry development and scale-up toward GMP manufacturing. The 3-purity-point advantage over the 3-piperidine isomer (95% typical) translates to a measurable reduction in downstream purification burden, particularly important when the intermediate is used in the final 3–4 steps of an API synthesis where purity of starting materials directly impacts overall yield and impurity profile.

Quote Request

Request a Quote for Tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.